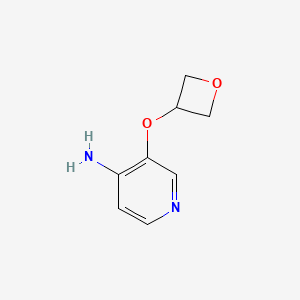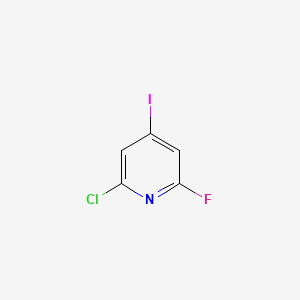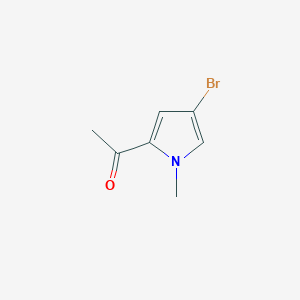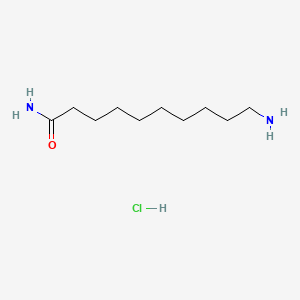
3-(Oxetan-3-yloxy)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxetan-3-yloxy)pyridin-4-amine is a chemical compound characterized by the presence of an oxetane ring and a pyridine ring. The oxetane ring is a four-membered cyclic ether, while the pyridine ring is a six-membered aromatic ring containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yloxy)pyridin-4-amine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . For example, the oxetane ring can be synthesized from sugar derivatives or through electrophilic halocyclization of alcohols .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Oxetan-3-yloxy)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The oxetane and pyridine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., peroxy acids), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-(Oxetan-3-yloxy)pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a potential drug candidate.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-(Oxetan-3-yloxy)pyridin-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity. The pyridine ring can interact with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Oxetan-3-yloxy)pyridin-3-amine: Similar structure but with different positioning of the oxetane ring.
3-Oximinooxetane: Contains an oxime group instead of an amine group.
6-(Oxetan-3-yloxy)pyridin-3-amine: Another positional isomer with the oxetane ring attached at a different position on the pyridine ring .
Uniqueness
The combination of the oxetane and pyridine rings provides a versatile scaffold for further chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
3-(oxetan-3-yloxy)pyridin-4-amine |
InChI |
InChI=1S/C8H10N2O2/c9-7-1-2-10-3-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2,(H2,9,10) |
Clave InChI |
ZGISMNKEQVDGRM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)OC2=C(C=CN=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500095.png)
![Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12500096.png)

![1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12500103.png)
![5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12500104.png)

![N-(4-fluorophenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12500117.png)
![4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12500121.png)

![Ethyl 5-[(3,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12500136.png)
![(R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12500137.png)
![2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12500140.png)
![5-(3-chlorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500142.png)
![Ethyl 5-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500156.png)
